molecular formula C12H15N3O2 B2927711 N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide CAS No. 1311677-18-5

N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide

Cat. No. B2927711
CAS RN: 1311677-18-5
M. Wt: 233.271
InChI Key: LRSGFBCMSZFLQF-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-31020028, and it is a selective antagonist of the nicotinic acetylcholine receptor (nAChR) α7 subtype.

Mechanism of Action

N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide is a selective antagonist of the α7 nAChR subtype. It binds to the receptor and blocks the binding of acetylcholine, which is the natural ligand of the receptor. This results in the inhibition of the receptor's activity, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The blockade of the α7 nAChR subtype by N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide can have various biochemical and physiological effects. Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It can also reduce inflammation and oxidative stress in the brain, which are known to contribute to the development of these disorders. Additionally, N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which can have significant effects on behavior and mood.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide is its selectivity for the α7 nAChR subtype. This allows for the specific targeting of this receptor subtype, which can help in the development of new drugs for the treatment of various neurological and psychiatric disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide. One of the major directions is the development of new drugs for the treatment of Alzheimer's disease, schizophrenia, and other neurological and psychiatric disorders. Additionally, further studies are needed to understand the long-term effects of this compound on behavior and cognition. Finally, the development of new synthesis methods for N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide can help in the production of this compound on a larger scale, which can facilitate its use in various scientific research applications.

Synthesis Methods

The synthesis of N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide involves several steps. The starting material for the synthesis is 3-hydroxypyridine, which is then converted to 3-chloropyridine. The 3-chloropyridine is then reacted with cyanomethyl magnesium bromide to form N-(cyanomethyl)-3-chloropyridine. This compound is then reacted with N-methyl-N-(propan-2-yloxy)acetamide to form the final product, N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide.

Scientific Research Applications

N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide has potential applications in various fields of scientific research. One of the major applications of this compound is in the study of the α7 nAChR subtype. The α7 nAChR subtype is involved in various physiological processes, including learning, memory, and attention. Dysfunction of this receptor subtype has been linked to various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide can be used to selectively block the α7 nAChR subtype, which can help in the development of new drugs for the treatment of these disorders.

properties

IUPAC Name

N-(cyanomethyl)-N-methyl-6-propan-2-yloxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-9(2)17-11-5-4-10(8-14-11)12(16)15(3)7-6-13/h4-5,8-9H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSGFBCMSZFLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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